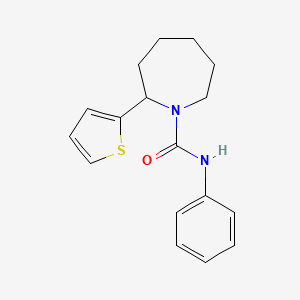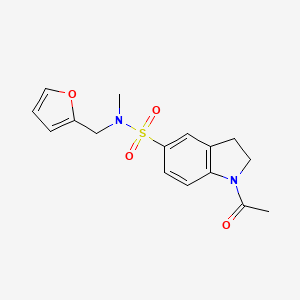
N-phenyl-2-(2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(2-thienyl)-1-azepanecarboxamide, also known as PTAC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. PTAC belongs to the class of compounds known as azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring.
Mecanismo De Acción
The mechanism of action of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the activity of certain enzymes and signaling pathways involved in cancer progression and inflammation. In addition, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to modulate the activity of pain receptors in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. In inflammation research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In pain research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to reduce pain sensitivity and increase pain tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide for lab experiments is its high yield and purity obtained through the synthesis method. In addition, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has shown promising results in preclinical studies, making it a potentially valuable tool for further research. However, one limitation of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-phenyl-2-(2-thienyl)-1-azepanecarboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its use in clinical settings. Additionally, research could focus on developing new derivatives of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide with improved solubility and potency.
Métodos De Síntesis
The synthesis of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide, followed by the addition of 1-azepanecarboxylic acid chloride. The resulting product is purified through recrystallization to obtain N-phenyl-2-(2-thienyl)-1-azepanecarboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and pain. In cancer research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has shown promising results as an inhibitor of tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression. In inflammation research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to have analgesic properties by modulating the activity of pain receptors in the nervous system.
Propiedades
IUPAC Name |
N-phenyl-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(18-14-8-3-1-4-9-14)19-12-6-2-5-10-15(19)16-11-7-13-21-16/h1,3-4,7-9,11,13,15H,2,5-6,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIINEZRPNRGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)


![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5149216.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B5149219.png)